

# In vitro and in vivo effects of Lysergic acid morpholide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Lysergic acid morpholide*

Cat. No.: B1675756

[Get Quote](#)

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of **Lysergic Acid Morpholide** (LSM-775)

## Introduction: Re-evaluating a Classic Lysergamide

**Lysergic acid morpholide** (LSM-775), a structural analog of lysergic acid diethylamide (LSD), represents a fascinating case study in psychedelic pharmacology. First synthesized in the 1950s, it has recently re-emerged as a new psychoactive substance (NPS), prompting a modern re-examination of its effects.<sup>[1][2][3][4][5][6]</sup> Historically, reports on its psychoactive properties in humans have been inconsistent, with some suggesting LSD-like effects at higher doses and others noting only weak or threshold responses.<sup>[1][4][6]</sup> This guide provides a detailed technical overview of the contemporary scientific understanding of LSM-775, synthesizing data from in vitro receptor profiling and in vivo behavioral assays to elucidate the complex pharmacology of this compound for researchers and drug development professionals.

## Part 1: In Vitro Pharmacological Profile

The foundational step in characterizing any psychoactive compound is to determine its molecular targets and how it interacts with them. Through a series of in vitro assays, a clear picture of LSM-775's receptor pharmacology has been established, revealing a profile distinct from that of LSD.

## Receptor Binding Affinity: A Tale of Two Targets

Competitive radioligand binding assays are employed to quantify the affinity of a test compound for a specific receptor, expressed as the inhibition constant ( $K_i$ ). A lower  $K_i$  value indicates a higher binding affinity. For LSM-775, these assays reveal a notable characteristic: it possesses nearly equivalent high affinity for both human serotonin 1A (5-HT<sub>1a</sub>) and 2A (5-HT<sub>2a</sub>) receptors. [1] This dual-target profile is a critical differentiator from many other classic psychedelics and is central to understanding its unique *in vivo* effects.

Table 1: Receptor Binding Affinities ( $K_i$ ) of LSM-775

| Receptor Target          | Radioactive Ligand          | $K_i$ (nM) (mean $\pm$ SEM) |
|--------------------------|-----------------------------|-----------------------------|
| Human 5-HT <sub>1a</sub> | [ <sup>3</sup> H]8-OH-DPAT  | 31.0 $\pm$ 7.4              |
| Human 5-HT <sub>2a</sub> | [ <sup>3</sup> H]ketanserin | 29.5 $\pm$ 4.1              |

Data sourced from Brandt et al. (2018).[1]

## Functional Activity: Potent Agonism at Key Serotonin Receptors

Beyond simple binding, functional assays determine the cellular response elicited by the compound. These experiments measure downstream signaling events, such as cyclic AMP (cAMP) inhibition or calcium ( $Ca^{2+}$ ) mobilization, to classify the compound as an agonist (activator), antagonist (blocker), or partial agonist.

Functional studies demonstrate that LSM-775 acts as a full agonist at the human 5-HT<sub>1a</sub> receptor, potently inhibiting cAMP accumulation.[1] At the 5-HT<sub>2</sub> receptor subtypes, it behaves as a partial agonist, stimulating Gq-mediated  $Ca^{2+}$  mobilization.[1] Notably, its potency is highest at the 5-HT<sub>2a</sub> receptor, the primary target for the hallucinogenic effects of classic psychedelics.[1][6] It is almost four times more potent at the human 5-HT<sub>2a</sub> receptor compared to the mouse receptor, an important consideration when translating findings from animal models.[1]

Table 2: Functional Activity of LSM-775 at Serotonin Receptors

| Receptor                 | Assay Type                    | Potency (EC <sub>50</sub> , nM) | Efficacy (E <sub>max</sub> % 5-HT) | Classification  |
|--------------------------|-------------------------------|---------------------------------|------------------------------------|-----------------|
| Human 5-HT <sub>1a</sub> | cAMP Inhibition               | 1.0                             | 100%                               | Full Agonist    |
| Human 5-HT <sub>2a</sub> | Ca <sup>2+</sup> Mobilization | 4.9                             | 89%                                | Partial Agonist |
| Human 5-HT <sub>2e</sub> | Ca <sup>2+</sup> Mobilization | 26                              | 77%                                | Partial Agonist |
| Human 5-HT <sub>2C</sub> | Ca <sup>2+</sup> Mobilization | 230                             | 77%                                | Partial Agonist |

Data sourced from Brandt et al. (2018).[\[1\]](#)

## Primary Signaling Pathways

The functional data indicate that LSM-775 simultaneously activates two distinct major signaling cascades. Its agonism at 5-HT<sub>1a</sub> receptors leads to the inhibition of adenylyl cyclase via G<sub>i/o</sub> proteins, reducing intracellular cAMP levels. Concurrently, its activity at 5-HT<sub>2a</sub> receptors activates the G<sub>q</sub> protein pathway, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-775) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of lysergic acid morpholide (LSM-7... [ouci.dntb.gov.ua]
- 6. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [In vitro and in vivo effects of Lysergic acid morpholide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675756#in-vitro-and-in-vivo-effects-of-lysergic-acid-morpholide>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)